
H3B-8800
概要
説明
H3B-8800は、経口投与可能な新規な低分子スプライシングモジュレーターです。 それは、ミエロイド白血病やSF3B1遺伝子の変異を特徴とする他の癌の種類など、スプライソソーム変異を持つ癌の治療に大きな可能性を示しています 。 この化合物は、これらの変異を有する癌細胞に優先的な致死性を誘導することで作用し、標的化された癌治療の有望な候補となっています .
準備方法
合成経路と反応条件
H3B-8800の合成には、一連の複雑な有機反応が含まれます。 詳細な合成経路は、独自の技術であり、公開文献では完全に開示されていません。 この化合物は、鍵となる中間体の生成を含む一連の工程を経て合成され、その後、最終生成物を得るために特定の反応条件が用いられることが知られています .
工業的製造方法
This compoundの工業的製造は、おそらく大規模な有機合成技術を伴い、高純度と収率を確保するでしょう。 このプロセスには、化合物の有効性と安全性を維持するための厳格な品質管理措置が含まれます .
化学反応の分析
反応の種類
H3B-8800は、主にスプライソソームの構成要素であるSF3b複合体と結合反応を起こします 。 それは、その作用機序において、酸化、還元、置換などの典型的な化学反応を起こしません。
一般的な試薬と条件
この化合物は、追加の試薬を必要とせずに、生理的条件下でSF3b複合体と相互作用します .
生成される主な生成物
This compoundとSF3b複合体の相互作用の主要な生成物は、スプライシング活性の調節であり、スプライソソーム変異を持つ癌細胞の優先的な致死性につながります .
科学研究への応用
This compoundは、特に化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。
科学的研究の応用
H3B-8800 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
H3B-8800は、スプライソソームの重要な構成要素であるSF3b複合体と結合することで作用を発揮します 。 この結合は、スプライソソームのスプライシング活性を調節し、スプライソソーム成分をコードする遺伝子における短くGCに富むイントロンの保持につながります 。 この選択的なスプライシング調節は、正常な細胞を温存しながら、スプライソソーム変異を持つ癌細胞の優先的な致死性をもたらします .
類似の化合物との比較
This compoundは、スプライソソーム変異を持つ癌細胞を選択的に標的化する能力においてユニークです。 類似の化合物には、以下が含まれます。
E7107: スプライシングも阻害しますが、this compoundに見られるような優先的な致死性を持たないプラジエノリドアナログ.
スプライソスタチンA: 作用機序が異なり、スプライソソーム変異細胞に対する選択性が低い別のスプライシングモジュレーター.
This compoundは、経口投与可能で、特定のスプライソソーム変異を持つ癌細胞に対する選択性が高いことで際立っています .
類似化合物との比較
H3B-8800 is unique in its ability to selectively target spliceosome-mutant cancer cells. Similar compounds include:
Spliceostatin A: Another splicing modulator with a different mechanism of action and less selectivity for spliceosome-mutant cells.
This compound stands out due to its oral availability and high selectivity for cancer cells with specific spliceosome mutations .
生物活性
H3B-8800 is an innovative small molecule designed to target and modulate the spliceosome, specifically the SF3b complex. Its development is particularly significant for treating hematological malignancies characterized by mutations in RNA splicing factors. This article provides a comprehensive overview of the biological activity of this compound, including preclinical findings, clinical trial results, and its mechanism of action.
Overview of this compound
This compound is an orally bioavailable macrocyclic lactone that selectively binds to the SF3b complex, a critical component of the spliceosome involved in pre-mRNA splicing. The compound has shown promise in preclinical studies for its ability to induce selective cytotoxicity in cancer cells harboring specific spliceosome mutations, such as SF3B1, SRSF2, and U2AF1 .
Efficacy in Xenograft Models
This compound has demonstrated significant anti-tumor activity across various in vivo models, particularly patient-derived xenografts (PDXs) of hematological cancers. Key findings include:
- Anti-leukemic Activity : In xenograft models of acute myeloid leukemia (AML) with SF3B1 mutations, this compound exhibited dose-dependent inhibition of tumor growth. For instance, treatment resulted in substantial reductions in leukemic burden in peripheral blood, spleen, and liver .
- Mechanism of Action : this compound's mechanism involves exploiting synthetic lethality caused by aberrant splicing. It preferentially induces cell death in tumor cells with spliceosome mutations while sparing normal cells .
Table 1: Summary of Preclinical Efficacy Studies
Study Type | Model Type | Mutation Type | Result |
---|---|---|---|
In vivo | AML PDX | SF3B1-K700E | Significant tumor reduction |
In vivo | CMML PDX | SRSF2-P95H | Reduced leukemic burden |
In vitro | Cell lines | SF3B1 mutant | Induced caspase activation |
Biochemical | Splicing assays | Wild-type/Mutant | Dose-dependent modulation of splicing |
Clinical Trials
This compound has progressed into clinical trials to assess its safety and efficacy in patients with myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML). A Phase I trial evaluated its effects on patients with varying spliceosome mutations.
Phase I Trial Results
The trial enrolled 84 patients and utilized two dosing regimens. Key outcomes included:
- Response Rates : Among the 84 participants, several experienced red blood cell transfusion independence (RBC TI), with a median duration of 13 weeks .
- Dose-Limiting Toxicities (DLTs) : The maximum tolerated dose was established at 30 mg for one regimen and 14 mg for another due to observed DLTs such as QTc prolongation and nausea .
Table 2: Phase I Trial Summary
Parameter | Value |
---|---|
Total Patients Enrolled | 84 |
MDS Patients | 42 |
CMML Patients | 4 |
AML Patients | 38 |
Median Duration of RBC TI | 13 weeks |
Maximum Tolerated Dose | 30 mg (schedule I), 14 mg (schedule II) |
This compound’s selective lethality is attributed to its ability to modulate RNA splicing. It retains short introns enriched for genes encoding spliceosome components, which leads to differential effects on mutant versus wild-type cells.
特性
Key on ui mechanism of action |
H3B-8800 is thought to bind to a site similar to pladienolides on the SF3B complex within the spliceosome. Once bound it induces increased retention of short (<300 nucleotide) GC-rich introns through modulation of pre-mRNA processing. These intron-retained mRNA sequences are then thought to be destroyed through the nonsense-mediated decay pathway. It has been suggested that modulation by H3B-8800 is mediated by disruption of branchpoint sequence recognition by the SF3B complex as there is overall less preference for adenosine as the branchpoint nucleotide and a greater amount of sequences with weaker association to the SFB3 in introns retained with H3B-8800. It was found that 41 of 404 genes encoding spliceosome proteins contained GC-rich sequences whose retention was induced by H3B-8800. It is suggested that this is key to the specificity of H3B-8800's lethality as cells with spliceosome-mutant cells are dependent on the expression of wild-type spliceosome components for survival. Since cancer cells, as in myelodysplasia, experience SF3B1 mutations much more frequently than host cells, this allows H3B-8800 to be used to preferentially target these cells by inducing intron-retention in critical spliceosome component pre-mRNA leading to destruction of the now nonsense mature RNA ultimately cell-death due to the lack of these critical proteins. |
---|---|
CAS番号 |
1825302-42-8 |
分子式 |
C31H45N3O6 |
分子量 |
555.7 g/mol |
IUPAC名 |
[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-3,7-dimethyl-12-oxo-2-[(2E,4E,6R)-6-pyridin-2-ylhepta-2,4-dien-2-yl]-1-oxacyclododec-4-en-6-yl] 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C31H45N3O6/c1-22(26-11-6-7-16-32-26)9-8-10-23(2)29-24(3)12-13-27(39-30(37)34-19-17-33(5)18-20-34)31(4,38)15-14-25(35)21-28(36)40-29/h6-13,16,22,24-25,27,29,35,38H,14-15,17-21H2,1-5H3/b9-8+,13-12+,23-10+/t22-,24+,25-,27+,29-,31-/m1/s1 |
InChIキー |
YOIQWBAHJZGRFW-WVRLKXNASA-N |
SMILES |
CC1C=CC(C(CCC(CC(=O)OC1C(=CC=CC(C)C2=CC=CC=N2)C)O)(C)O)OC(=O)N3CCN(CC3)C |
異性体SMILES |
C[C@H]1/C=C/[C@@H]([C@](CC[C@H](CC(=O)O[C@@H]1/C(=C/C=C/[C@@H](C)C2=CC=CC=N2)/C)O)(C)O)OC(=O)N3CCN(CC3)C |
正規SMILES |
CC1C=CC(C(CCC(CC(=O)OC1C(=CC=CC(C)C2=CC=CC=N2)C)O)(C)O)OC(=O)N3CCN(CC3)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
H3B-8800; H3B8800; H3B 8800 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。